molecular formula C13H10N2S2 B3024149 5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol CAS No. 307512-34-1

5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol

Cat. No. B3024149
CAS RN: 307512-34-1
M. Wt: 258.4 g/mol
InChI Key: HHXOKTMWDMZDKB-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol is a chemical compound with the CAS number 307512-34-1 . It has a molecular weight of 258.36 . This compound is part of the thienopyrimidine derivatives, which are structural analogs of purines and are widely represented in medicinal chemistry .


Synthesis Analysis

Thienopyrimidine derivatives can be synthesized via various methods. For instance, substituted thieno[3,2-d]pyrimidine derivatives have been synthesized as EZH2 inhibitors through structural modifications of tazemetostat . Another method involves the Pd (dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .


Molecular Structure Analysis

Thienopyrimidine derivatives are structural analogs of purines . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .


Chemical Reactions Analysis

Thienopyrimidine derivatives can undergo various chemical reactions. For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce the β-keto amides .


Physical And Chemical Properties Analysis

5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol has a molecular weight of 258.36 . It should be stored at room temperature .

Scientific Research Applications

Anticancer Activity

The compound has demonstrated promising anticancer properties. Researchers have designed and synthesized thieno[2,3-d]pyrimidine derivatives specifically targeting VEGFR-2 (vascular endothelial growth factor receptor 2). These derivatives were tested in vitro to inhibit VEGFR-2 and prevent cancer cell growth in MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines . Notably, compound 18 exhibited strong anti-VEGFR-2 potential and effectively suppressed cancer cell proliferation.

Cell Cycle Regulation and Apoptosis

Compound 18 induced cell cycle arrest in the G2/M phase and promoted apoptosis in MCF-7 cancer cells. It achieved this by increasing BAX expression (pro-apoptotic) and decreasing Bcl-2 expression (anti-apoptotic). Additionally, it elevated caspase-8 and caspase-9 levels, crucial for apoptosis .

Molecular Docking and Dynamics

Computational techniques were employed to investigate the VEGFR-2-18 complex at a molecular level. Molecular docking and molecular dynamics simulations provided insights into the structural and energetic features of the complex. The protein-ligand interaction profiler analysis identified 3D interactions and binding conformations. Essential dynamics (ED) study using principal component analysis (PCA) described protein dynamics at various spatial scales .

Structural and Electronic Properties

Density functional theory (DFT) studies revealed insights into the structural and electronic properties of compound 18. Understanding these properties is crucial for drug development .

Potential Drug Development

Computational ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies assessed the potential of thieno[2,3-d]pyrimidine derivatives for drug development. Compound 18 emerged as a promising anticancer agent, offering effective treatment options for cancer patients .

Future Research and Drug Design

This study highlights thieno[2,3-d]pyrimidine derivatives as a new class of anticancer agents. The computational insights gained from investigating the VEGFR-2-18 complex may guide future drug design efforts .

properties

IUPAC Name

5-(4-methylphenyl)-3H-thieno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S2/c1-8-2-4-9(5-3-8)10-6-17-13-11(10)12(16)14-7-15-13/h2-7H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXOKTMWDMZDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=S)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352484
Record name 5-(4-methylphenyl)thieno[2,3-d]pyrimidine-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol

CAS RN

307512-34-1
Record name 5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307512-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-methylphenyl)thieno[2,3-d]pyrimidine-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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